(2,4-Dichlorophenyl)(thiophen-2-yl)methanone
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Overview
Description
(2,4-Dichlorophenyl)(thiophen-2-yl)methanone is an organic compound that belongs to the class of aromatic ketones It features a dichlorophenyl group and a thiophene ring connected via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(thiophen-2-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with thiophene in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of Friedel-Crafts acylation, where thiophene is acylated with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Dichlorophenyl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorophenyl)thiophen-2-yl)methanol
- (4-(4-Fluorophenyl)thiophen-2-yl)methanol
- (4-(4-Methoxyphenyl)thiophen-2-yl)methanol
- (4-(4-Bromophenyl)thiophen-2-yl)methanol
Uniqueness
(2,4-Dichlorophenyl)(thiophen-2-yl)methanone is unique due to the presence of both dichlorophenyl and thiophene groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
CAS No. |
20409-62-5 |
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Molecular Formula |
C11H6Cl2OS |
Molecular Weight |
257.1 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H6Cl2OS/c12-7-3-4-8(9(13)6-7)11(14)10-2-1-5-15-10/h1-6H |
InChI Key |
FRBMJSIHNXZPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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